molecular formula C27H28ClN3O3S2 B12012870 N-(2-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 618077-08-0

N-(2-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B12012870
CAS No.: 618077-08-0
M. Wt: 542.1 g/mol
InChI Key: GREWWCFAEPLYCW-VHXPQNKSSA-N
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Description

N-(2-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an indole moiety, and a thiazolidinone ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolidinone Ring: This step involves the reaction of an appropriate thioamide with a halogenated ketone under basic conditions to form the thiazolidinone ring.

    Indole Derivative Synthesis: The indole moiety is synthesized separately, often through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reaction: The final step involves coupling the indole derivative with the thiazolidinone intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiazolidinone ring or the indole moiety using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups in the compound, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Potential use in drug development, particularly for targeting specific pathways in disease treatment.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit or activate certain pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
  • N-(2-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Uniqueness

The uniqueness of N-(2-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide lies in its specific substitution pattern, which may confer unique biological activity or chemical reactivity compared to its analogs. The octyl group, in particular, could influence the compound’s lipophilicity and membrane permeability, potentially enhancing its bioavailability and efficacy in biological systems.

Properties

CAS No.

618077-08-0

Molecular Formula

C27H28ClN3O3S2

Molecular Weight

542.1 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C27H28ClN3O3S2/c1-2-3-4-5-6-11-16-30-26(34)24(36-27(30)35)23-18-12-7-10-15-21(18)31(25(23)33)17-22(32)29-20-14-9-8-13-19(20)28/h7-10,12-15H,2-6,11,16-17H2,1H3,(H,29,32)/b24-23-

InChI Key

GREWWCFAEPLYCW-VHXPQNKSSA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)SC1=S

Origin of Product

United States

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